2-(2-Chlorophenyl)acetaldehyde
Overview
Description
2-(2-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7ClO. It is characterized by the presence of a chlorophenyl group attached to an acetaldehyde moiety. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)acetaldehyde can be synthesized through several methods. One common route involves the reduction of 2-(2-chlorophenyl)acetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the oxidation of 2-(2-chlorophenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-(2-chlorophenyl)acetonitrile. This process typically employs a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(2-chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-(2-chlorophenyl)ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) for hydrogenation reactions.
Major Products Formed:
Oxidation: 2-(2-Chlorophenyl)acetic acid.
Reduction: 2-(2-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)acetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
2-(2-Bromophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(2-Chlorophenyl)ethanol: The alcohol analog of 2-(2-Chlorophenyl)acetaldehyde.
2-(2-Chlorophenyl)acetic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to its specific reactivity as an aldehyde and the presence of a chlorophenyl group, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-(2-chlorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKDYQFUMXRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464001 | |
Record name | 2-(2-chlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-63-2 | |
Record name | 2-(2-chlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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